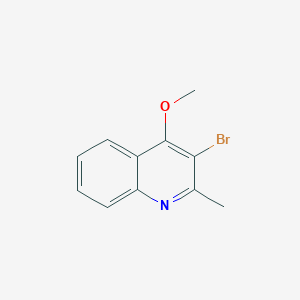

3-Bromo-4-methoxy-2-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-methoxy-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 4-methoxy-2-methylquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-2-methylquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution Reactions: Products include various quinoline derivatives with different substituents at the 3-position.

Oxidation Reactions: Products include quinoline-4-carboxylic acids and related compounds.

Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 3-Bromo-4-methoxy-2-methylquinoline, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this quinoline structure showed potent activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the quinoline ring could enhance antibacterial efficacy.

Case Study: Antitubercular Activity

In a recent investigation, derivatives of this compound were synthesized and evaluated for their antitubercular activity. Compounds demonstrated minimum inhibitory concentrations (MIC) that were significantly lower than standard drugs like pyrazinamide and isoniazid, indicating their potential as new therapeutic agents against tuberculosis .

Antimalarial Properties

The compound has been explored for its potential antimalarial effects. Analogous compounds have shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria. The structural modifications in quinolines can lead to enhanced metabolic stability and efficacy against resistant strains of malaria .

Case Study: ELQ Series

The development of endochin-like quinolones (ELQs), which include structural motifs similar to this compound, demonstrated significant oral efficacy against murine malaria models. This highlights the importance of structural optimization in enhancing antimalarial activity .

Anticancer Potential

The anticancer properties of quinoline derivatives have also been investigated. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Study: Breast Cancer Cell Lines

In vitro studies indicated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are crucial for understanding how modifications to the quinoline structure can influence its pharmacological properties and interactions with enzymes or receptors .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-2-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom can enhance its binding affinity and selectivity towards specific targets. The methoxy and methyl groups can modulate its lipophilicity and membrane permeability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-2-methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

3-Bromoquinoline: Lacks the methoxy and methyl groups, affecting its chemical properties and applications.

2-Methylquinoline: Lacks both the bromine and methoxy groups, leading to different chemical behavior and uses.

Uniqueness

3-Bromo-4-methoxy-2-methylquinoline is unique due to the combination of bromine, methoxy, and methyl groups in the quinoline ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Biological Activity

3-Bromo-4-methoxy-2-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN with a molecular weight of approximately 252.11 g/mol. The compound features a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 2-position of the quinoline ring. These substituents significantly influence its chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve interactions with microbial enzymes or receptors, potentially disrupting cellular processes critical for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 30 μM |

| S. aureus | 25 μM |

| B. subtilis | 20 μM |

| C. albicans | 15 μM |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptosis-related proteins.

Case Study: Anticancer Effects

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 50 μM, suggesting effective inhibition of cell growth without significant toxicity to normal cells.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The bromine atom enhances binding affinity to certain enzymes, potentially inhibiting their activity.

- Receptor Interaction : The methoxy group may facilitate interactions with cellular receptors involved in signaling pathways.

- DNA Binding : There is evidence suggesting that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions starting from readily available precursors. Common approaches include:

- Bromination : Introduction of the bromine atom using brominating agents.

- Methoxylation : Using methanol in the presence of acid catalysts to introduce the methoxy group.

- Methylation : Methylating agents such as dimethyl sulfate can be used to add the methyl group at the desired position.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Bromine in acetic acid | 85 |

| Methoxylation | Methanol, HCl | 75 |

| Methylation | Dimethyl sulfate, base | 80 |

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting microbial infections and cancer. Its structural characteristics allow for modifications that could enhance efficacy and selectivity against specific pathogens or cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-methoxy-2-methylquinoline, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on a pre-functionalized quinoline scaffold. For example, bromination at the 3-position can be achieved using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. A critical step is optimizing the reaction solvent (e.g., dichloromethane or 1,4-dioxane) and catalysts (e.g., PdCl₂ with phosphine ligands) for cross-coupling reactions. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How can researchers purify and characterize this compound to confirm its structural integrity?

- Methodological Answer : Purification is achieved via recrystallization (using ethanol or methanol) or flash chromatography. Structural confirmation requires NMR (¹H/¹³C) to identify substituent positions and coupling constants. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and stereochemistry. Diffraction data are collected at low temperatures (100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. What strategies can optimize cross-coupling reactions involving the bromine substituent in this compound?

- Methodological Answer : Suzuki-Miyaura coupling is highly effective for replacing bromine with aryl/heteroaryl groups. Optimal conditions include [PdCl₂(dcpf)] (dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) as a catalyst, K₃PO₄ as a base, and 1,4-dioxane as a solvent at 80–100°C. Pre-activation of boronic acids with trimethylborate improves yield. Microwave-assisted synthesis (100–120°C, 20–30 min) enhances reaction efficiency. Monitor progress via TLC (Rf ~0.5 in 1:10 ethyl acetate/hexane) .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-withdrawing methoxy group at the 4-position activates the quinoline ring for SNAr by increasing electrophilicity at the 3-bromo site. Steric hindrance from the 2-methyl group slows reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies in DMF at 60°C show pseudo-first-order behavior with small nucleophiles (e.g., NaN₃). Computational modeling (DFT) predicts activation energies and regioselectivity, guiding solvent choice (polar aprotic solvents enhance reactivity) .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for biological screening?

- Methodological Answer : Scaling requires addressing exothermic reactions (e.g., bromination) using jacketed reactors with temperature control (<5°C). Catalyst recycling (e.g., Pd/C filtration) reduces costs. Continuous flow systems improve yield for multi-step syntheses by minimizing intermediate isolation. Purity thresholds (>95% by HPLC) are maintained via fractional distillation or preparative HPLC (C18 column, acetonitrile/water gradient). LC-MS tracks byproducts like dehalogenated intermediates .

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

3-bromo-4-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-10(12)11(14-2)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3 |

InChI Key |

WQQIOJOVLDWFTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.